

# chlorophyllin extraction and purification from plant material

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## Compound of Interest

Compound Name: Chlorophyllins

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An Application Note and Protocol for the Extraction and Purification of Chlorophyllin from Plant Material

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Chlorophyll, the ubiquitous green pigment in plants and algae, is essential for photosynthesis. Its semi-synthetic, water-soluble derivative, chlorophyllin, is generated by removing the phytol tail and replacing the central magnesium ion, often with copper, to enhance stability.[1][2]

Chlorophyllin has garnered significant interest in the pharmaceutical and drug development sectors for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-carcinogenic activities.[3][4] This document provides detailed protocols for the extraction of chlorophyll from plant material, its subsequent conversion to chlorophyllin, and methods for its purification and analysis.

## Part 1: Extraction of Chlorophyll from Plant Material

The initial step involves isolating crude chlorophyll from plant tissues. The choice of solvent and method is critical for maximizing yield and minimizing degradation.[5] Polar solvents like acetone, ethanol, and methanol are effective at extracting chlorophylls by disrupting cell membranes and solubilizing the pigments.[6]

## Experimental Protocol 1: Solvent Extraction of Chlorophyll

This protocol describes a standard laboratory method for extracting chlorophyll using organic solvents.<sup>[7]</sup>

### Materials:

- Fresh or freeze-dried plant material (e.g., spinach, alfalfa, parsley)
- Solvents: 80-100% Acetone, 96-100% Ethanol, or 100% Methanol<sup>[7][8]</sup>
- Mortar and pestle, preferably chilled
- Quartz sand (as an abrasive)
- Centrifuge and centrifuge tubes
- Volumetric flasks
- Filtration apparatus (e.g., suction filter with Büchner funnel or syringe filter)
- Magnesium carbonate ( $\text{MgCO}_3$ ) or Sodium bicarbonate ( $\text{NaHCO}_3$ ) to neutralize plant acids and prevent pheophytin formation<sup>[6][9]</sup>

### Procedure:

- **Sample Preparation:** Weigh approximately 10-15 g of fresh plant material. Cut the material into small pieces to facilitate grinding. For dry material, use 1-2 g.
- **Grinding:** Place the plant material in a chilled mortar. Add a small amount of quartz sand and a pinch of  $\text{MgCO}_3$  or  $\text{NaHCO}_3$ .<sup>[6][9]</sup> Add 10-15 mL of cold extraction solvent (e.g., 80% acetone).
- **Homogenization:** Grind the tissue thoroughly with the pestle until a homogeneous, fine paste is formed. All preparations should be performed in dim light and under cold conditions to prevent pigment degradation.<sup>[7]</sup>

- **Extraction & Centrifugation:** Quantitatively transfer the homogenate to a centrifuge tube. Rinse the mortar and pestle with a few more milliliters of the solvent and add it to the tube.
- **Centrifuge the suspension** at 3,000-5,000 x g for 5-10 minutes to pellet the solid debris.
- **Collection of Supernatant:** Carefully decant the green supernatant into a volumetric flask.
- **Re-extraction:** Resuspend the pellet in another 10-15 mL of the solvent, vortex or mix well, and centrifuge again. Collect the supernatant and pool it with the first extract.
- **Repeat:** Repeat the re-extraction step until the pellet is colorless or pale.
- **Final Volume:** Adjust the final volume of the pooled supernatant in the volumetric flask with the extraction solvent.
- **Clarification & Storage:** Filter the final extract through a 0.45 µm filter to remove any remaining fine particles. Store the extract in a dark, airtight container at 4°C for short-term storage or -20°C for longer periods to prevent degradation.[\[10\]](#)

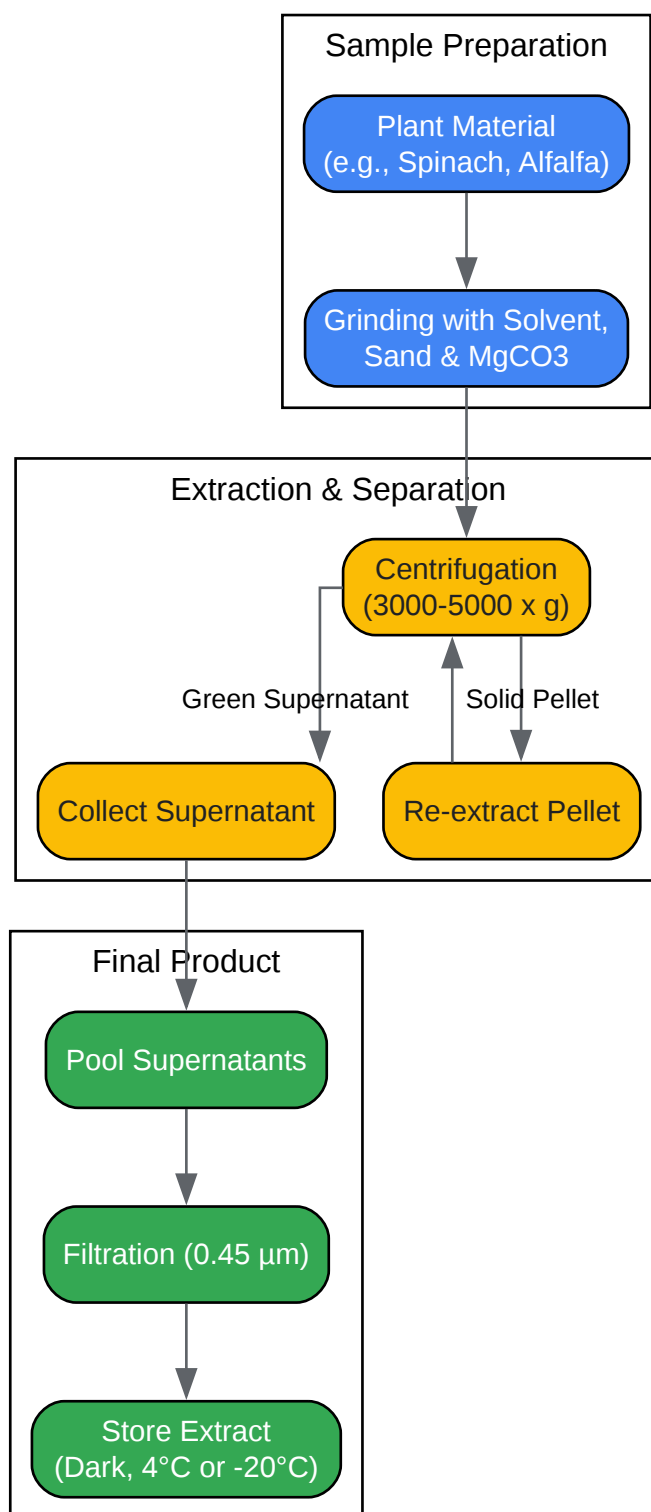
## Data Presentation: Comparison of Extraction Solvents

The choice of solvent significantly impacts the extraction efficiency of chlorophylls. Methanol and DMSO have been shown to be highly effective, particularly for complete extraction of chlorophyll b.[\[7\]](#)[\[8\]](#)

Solvent System	Temperature	Relative Chl a Yield	Relative Chl b Yield	Relative Total Chl Yield	Reference
DMSO	65 °C	High	High	High	<a href="#">[8]</a>
96% Ethanol	85 °C	High	High	High	<a href="#">[8]</a>
100% Methanol	Room Temp.	High	High	High	<a href="#">[11]</a> <a href="#">[12]</a>
80% Acetone	Room Temp.	Moderate	Moderate	Moderate	<a href="#">[7]</a>
Diethyl Ether	Room Temp.	Moderate	Moderate	Moderate	<a href="#">[12]</a>

Note: "High" and "Moderate" are qualitative summaries based on comparative studies. Yields can vary significantly based on plant species, sample condition, and specific protocol.

## Visualization: General Workflow for Chlorophyll Extraction



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Caption: Workflow for solvent-based extraction of chlorophyll.

## Part 2: Conversion to Chlorophyllin

Chlorophyll is oil-soluble due to its long phytol tail. To create the water-soluble chlorophyllin, the phytol group is cleaved through a process called saponification (alkaline hydrolysis).<sup>[1]</sup> For enhanced stability in food and pharmaceutical applications, the central magnesium ( $\text{Mg}^{2+}$ ) ion is often replaced with copper ( $\text{Cu}^{2+}$ ).

### Experimental Protocol 2: Preparation of Sodium Copper Chlorophyllin

This protocol is adapted from methods described for creating stable, water-soluble chlorophyllin.<sup>[1]</sup>

#### Materials:

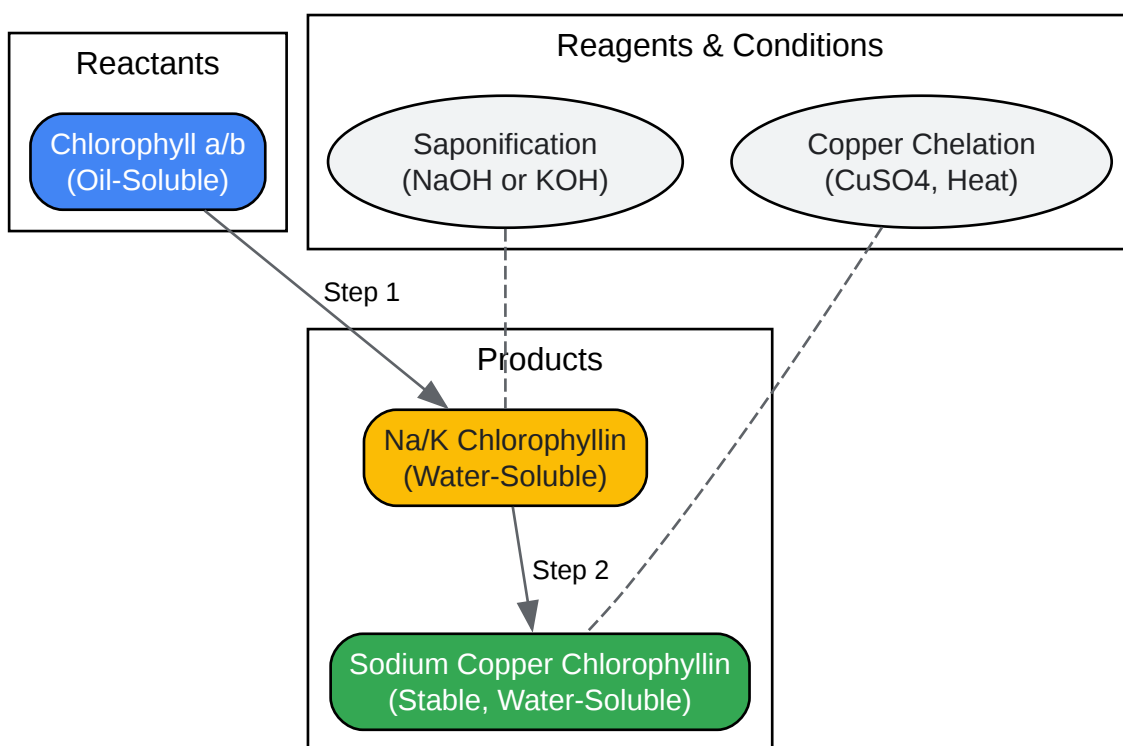
- Crude chlorophyll extract (in ethanol or acetone)
- Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution (e.g., 30% KOH in methanol)<sup>[1]</sup>
- Water-immiscible solvent (e.g., diethyl ether, hexane)
- Saturated NaCl solution
- Copper (II) sulfate ( $\text{CuSO}_4$ ) solution
- Acetic acid
- Separatory funnel

#### Procedure:

- Phase Transfer: Transfer the chlorophyll from the initial polar extract (acetone/methanol) to a water-immiscible solvent like diethyl ether or hexane. This can be done by adding the immiscible solvent and water to the extract in a separatory funnel, shaking, and collecting the organic phase.<sup>[6]</sup>

- **Saponification:** Add an aqueous or methanolic solution of NaOH or KOH to the chlorophyll solution in the separatory funnel. Shake the mixture vigorously for 5-10 minutes at room temperature to hydrolyze the phytol ester group.<sup>[1]</sup> This reaction converts oil-soluble chlorophyll into water-soluble sodium or potassium chlorophyllin, which partitions into the aqueous phase.
- **Phase Separation:** Allow the layers to separate. The top organic layer containing carotenoids and other non-polar compounds will be yellow-orange, while the bottom aqueous layer will be dark green, containing the chlorophyllin salts. Discard the organic layer.
- **Washing:** Wash the aqueous layer with fresh diethyl ether or hexane to remove any residual non-polar impurities.
- **Copper Chelation:** Acidify the aqueous chlorophyllin solution with a small amount of acetic acid. Add an aqueous solution of copper sulfate and gently heat the mixture (e.g., 60-70°C) for 20-30 minutes.<sup>[1]</sup> This replaces the central magnesium ion with a copper ion, forming the highly stable copper chlorophyllin complex. The color will shift to a bright, stable green.
- **Purification & Isolation:** The resulting sodium copper chlorophyllin can be further purified and isolated by precipitation (by adding a salt or changing pH) or by using chromatographic methods as described in Part 3.

## Visualization: Conversion of Chlorophyll to Sodium Copper Chlorophyllin



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Caption: Chemical conversion from chlorophyll to chlorophyllin.

## Part 3: Purification of Chlorophyllin

Crude chlorophyllin extracts contain impurities from the plant matrix. Purification is necessary to obtain a high-purity product for research and development.

### Experimental Protocol 3: Purification by Precipitation

This method leverages the differential solubility of chlorophyll and its derivatives.<sup>[13]</sup>

Materials:

- Crude chlorophyll extract (in 80% acetone or 90% methanol)
- Dioxane
- Deionized water



#### Procedure:

- To the crude chlorophyll extract, add dioxane.
- Slowly add deionized water drop-wise while stirring.
- Chlorophyll will precipitate in a spherocrystalline form, while the more soluble carotenoids will remain in the solution.
- Collect the precipitated chlorophyll by centrifugation or filtration.
- This partially purified chlorophyll can then be converted to chlorophyllin as described in Protocol 2.

## Experimental Protocol 4: Purification by Column Chromatography

Column chromatography offers a higher degree of purification by separating compounds based on their affinity for a stationary phase.[\[14\]](#)[\[15\]](#)

#### Materials:

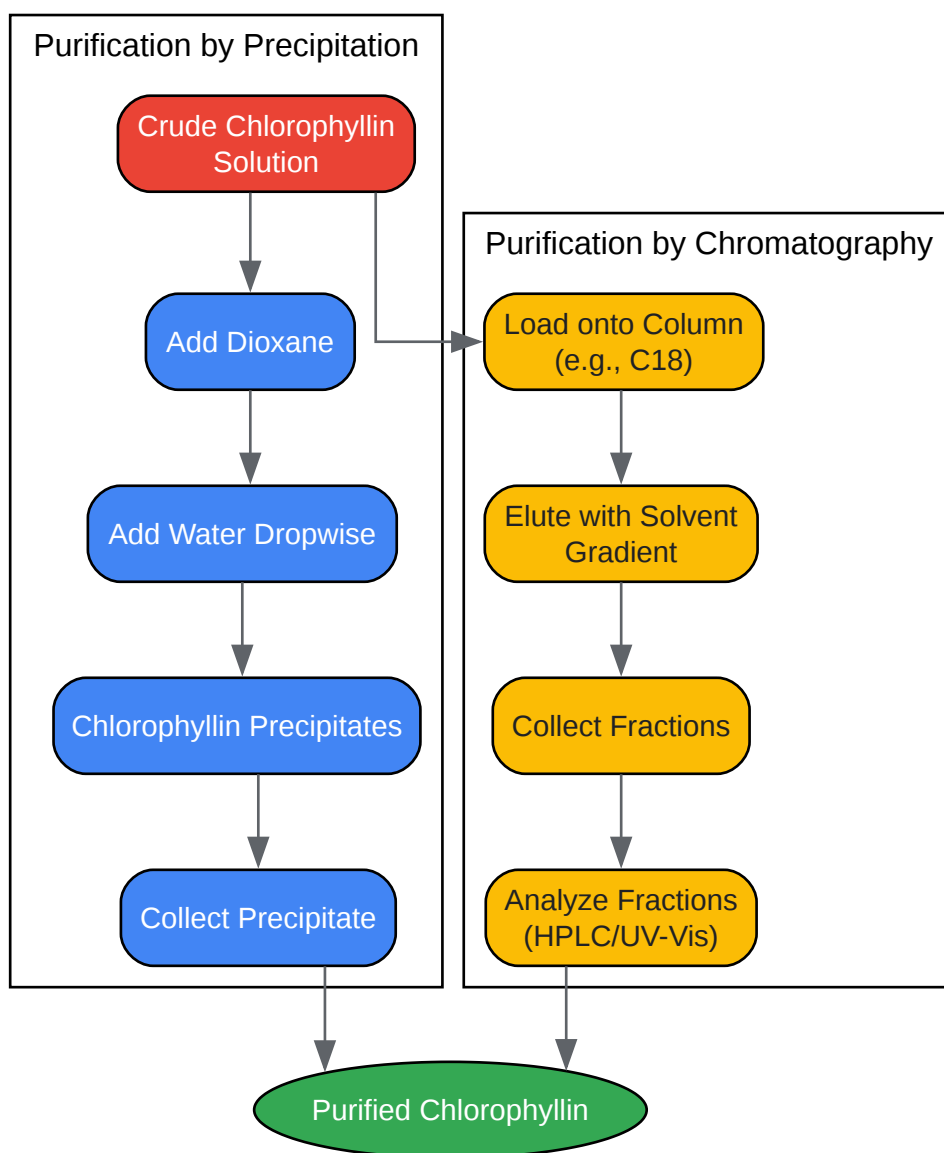
- Crude chlorophyllin solution
- Stationary phase: Silica gel, Sephadex, or a reversed-phase C18 material[\[14\]](#)
- Mobile phase: A solvent system tailored to the stationary phase. For C18, a gradient of methanol/water or acetone/water is common.[\[16\]](#)[\[17\]](#)
- Chromatography column
- Fraction collector

#### Procedure:

- Column Packing: Prepare and pack the chromatography column with the chosen stationary phase (e.g., C18 silica slurry).

- **Equilibration:** Equilibrate the column by running the initial mobile phase solvent through it until the baseline is stable.
- **Sample Loading:** Concentrate the crude chlorophyllin solution and load it onto the top of the column.
- **Elution:** Begin eluting the sample with the mobile phase. For gradient elution, gradually increase the proportion of the stronger solvent (e.g., methanol or acetone) to elute compounds with increasing hydrophobicity.
- **Fraction Collection:** Collect the eluate in fractions using a fraction collector. The desired green chlorophyllin fraction should be visually distinct.
- **Analysis:** Analyze the collected fractions using UV-Vis spectroscopy or HPLC to identify the purest fractions.
- **Pooling and Evaporation:** Pool the pure fractions and remove the solvent using a rotary evaporator to obtain the purified chlorophyllin.

## Visualization: Workflow for Chlorophyllin Purification



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Caption: Alternative workflows for chlorophyllin purification.

## Part 4: Quantification and Characterization

After extraction, the concentration of chlorophyll can be determined spectrophotometrically. High-Performance Liquid Chromatography (HPLC) is used for more precise quantification and separation of different chlorophyll derivatives and **chlorophyllins**.<sup>[16][18]</sup>

## Data Presentation: Spectrophotometric Quantification of Chlorophyll

The concentration of chlorophylls a and b in an extract can be calculated using the absorbance values at specific wavelengths and applying established equations.[7]

Solvent	Pigment	Equation for Concentration (mg/L)	Wavelengths (nm)
80% Acetone	Chl a	$12.21 * A_{663} - 2.81 * A_{646}$	$A_{663}, A_{646}$
	Chl b	$20.13 * A_{646} - 5.03 * A_{663}$	$A_{646}, A_{663}$
	Total Chl	$17.32 * A_{646} + 7.18 * A_{663}$	$A_{646}, A_{663}$
100% Methanol	Chl a	$16.29 * A(\text{peak Chla}) - 8.54 * A(\text{peak Chla} - 13.2 \text{ nm})$	Peak Chla (~665 nm)
	Chl b	$30.66 * A(\text{peak Chla} - 13.2 \text{ nm}) - 13.58 * A(\text{peak Chla})$	Peak Chla (~665 nm)

Note: A = Absorbance at the specified wavelength. The equations for methanol are based on peak fitting and may require specific software.[7]

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